molecular formula C15H24ClNO2 B1667001 Alprenolol hydrochloride CAS No. 15132-12-4

Alprenolol hydrochloride

Cat. No.: B1667001
CAS No.: 15132-12-4
M. Wt: 285.81 g/mol
InChI Key: RRCPAXJDDNWJBI-UQKRIMTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alprenolol hydrochloride can be synthesized through the reaction of 1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol with hydrochloric acid . The preparation involves the following steps:

    Preparation of Alprenolol: The synthesis starts with the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol.

    Formation of this compound: Alprenolol is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur, although they are less common for this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

Alprenolol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

    Propranolol: Another non-selective beta-blocker used for similar indications.

    Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.

    Metoprolol: A selective beta-1 blocker commonly used for hypertension and heart failure.

Uniqueness of Alprenolol Hydrochloride:

Properties

CAS No.

15132-12-4

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m0./s1

InChI Key

RRCPAXJDDNWJBI-UQKRIMTDSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl

Appearance

Solid powder

Key on ui other cas no.

13655-52-2
13707-88-5

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
Alfeprol
Alpheprol
Alprenolol
Alprenolol Hydrochloride
Aptin
Aptin Duriles
Aptin-Duriles
Aptina
AptinDuriles
Aptine
H 56 28
H-56-28
H5628

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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